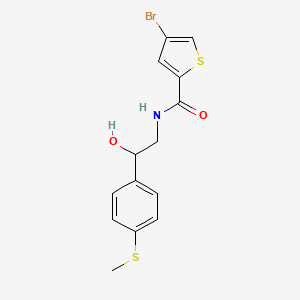
4-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-carboxamide is an organic compound that belongs to the thiophene class of heterocyclic compounds It has a bromine atom at the 4-position of the thiophene ring, a hydroxy group and a methylthio group attached to a phenyl ring, and a carboxamide group connected via an ethyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Several synthetic methods can be employed to prepare this compound. The process typically involves forming the thiophene core and subsequently introducing the bromine atom, hydroxy group, and carboxamide functionality.
Formation of the Thiophene Core: : Thiophene can be synthesized by cyclization reactions involving precursors like butane-2,3-dione and sulfur sources under acidic conditions.
Bromination: : Bromine can be introduced to the 4-position of the thiophene ring using brominating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Functional Group Introduction: : The hydroxy and methylthio-substituted phenyl ring can be introduced through nucleophilic substitution or other electrophilic aromatic substitution reactions.
Carboxamide Formation: : The final carboxamide group can be formed by reacting the intermediate with ethylamine under suitable conditions.
Industrial Production Methods: Industrial production of 4-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-carboxamide would likely involve similar routes but optimized for large-scale synthesis, focusing on yield, cost-effectiveness, and safety measures.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the sulfur atom, resulting in sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can target the bromine atom, leading to debromination.
Substitution: : The bromine atom can undergo substitution reactions with nucleophiles like amines or thiols.
Hydrolysis: : The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and amine.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or peracids.
Reduction: : Employing reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophiles such as amines (e.g., methylamine) or thiols under mild conditions.
Hydrolysis: : Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Debrominated products.
Substitution: : Substituted thiophene derivatives with different functional groups.
Hydrolysis: : Corresponding carboxylic acids and amines.
Applications De Recherche Scientifique
4-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-carboxamide holds promise in multiple scientific research areas:
Chemistry: : As a building block in the synthesis of more complex heterocyclic compounds.
Biology: : Studying its potential biological activities such as antimicrobial or anticancer properties.
Medicine: : Investigating its role as a lead compound in drug discovery, particularly in targeting specific enzymes or receptors.
Industry: : Utilizing its unique properties in the development of novel materials or as intermediates in chemical manufacturing.
Mécanisme D'action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can form hydrogen bonds or engage in hydrophobic interactions with biological macromolecules, influencing their function or signaling pathways. Detailed studies on its binding affinity and specificity help elucidate the precise molecular mechanisms.
Similar Compounds
4-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide: : Similar structure but with a sulfonamide group.
2-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-3-carboxamide: : Bromine atom and carboxamide group positioned differently on the thiophene ring.
4-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-carboxamide: : Chlorine atom instead of bromine.
Unique Features
The presence of the bromine atom in the 4-position of the thiophene ring.
The specific arrangement of functional groups conferring unique chemical reactivity and biological activity.
Distinct physicochemical properties that may influence solubility, stability, and interaction with biological systems.
This compound's detailed structural features and the combination of substituents provide a unique platform for further research and application in various scientific fields.
Propriétés
IUPAC Name |
4-bromo-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S2/c1-19-11-4-2-9(3-5-11)12(17)7-16-14(18)13-6-10(15)8-20-13/h2-6,8,12,17H,7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJTXHIBCKPMBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CS2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-ethyl-1,3-dimethyl-5-{[(3-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2953581.png)
![2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2953582.png)
![N-(2,3-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2953583.png)
![2-(benzylsulfanyl)-5-methyl-N-(pyridin-3-yl)-7-(thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2953584.png)

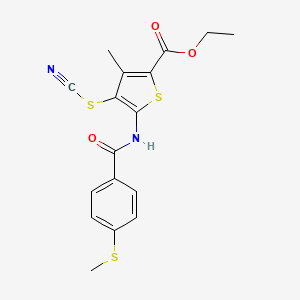
![2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2953592.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2953596.png)
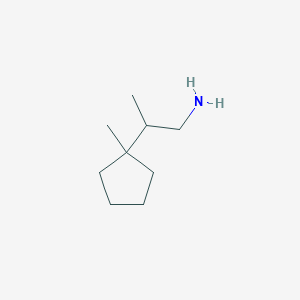
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide](/img/structure/B2953600.png)
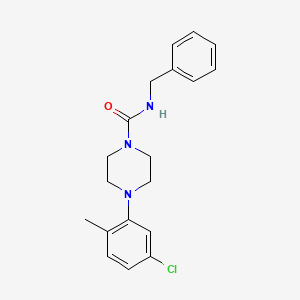
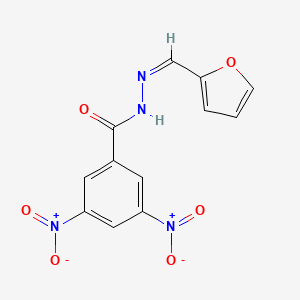
![N-{7-oxaspiro[3.5]nonan-1-yl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B2953603.png)
